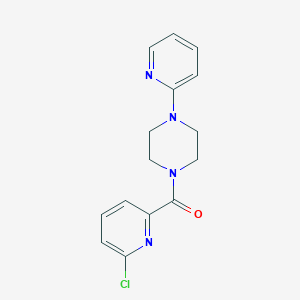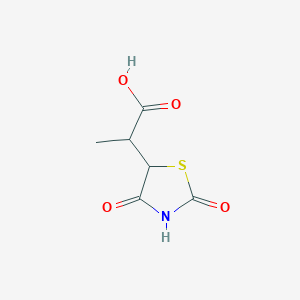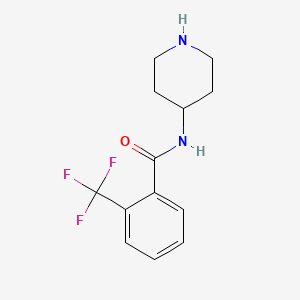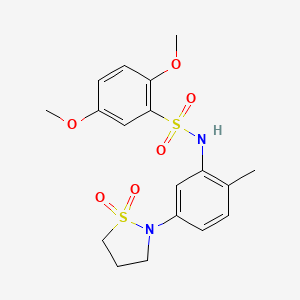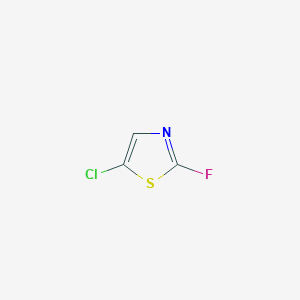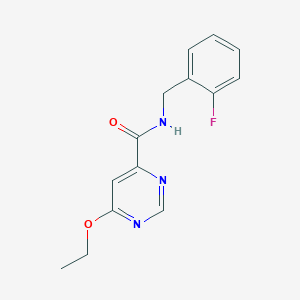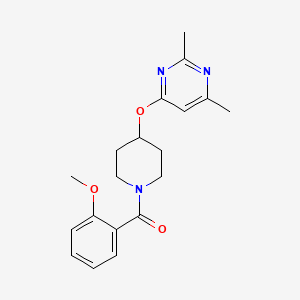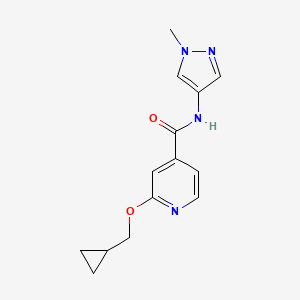
2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, also known as CPI-1189, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. CPI-1189 belongs to the class of isonicotinamide derivatives and has been shown to possess a range of pharmacological properties that make it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and PET Imaging in Alzheimer's Disease
The synthesis of carbon-11-labeled isonicotinamides, including compounds similar to 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, has been explored for potential PET imaging applications targeting the GSK-3 enzyme in Alzheimer's disease. These compounds were synthesized with high radiochemical yield and purity, indicating their potential as PET imaging agents for studying enzyme activity related to Alzheimer's disease (Gao, Wang, & Zheng, 2017).
Green Synthesis of Pyranopyrazoles
A green and efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst has been reported. This method involves a one-pot four-component condensation reaction, emphasizing the versatility of isonicotinic acid derivatives in facilitating environmentally friendly chemical syntheses (Zolfigol et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Novel derivatives of isonicotinic acid, including structures related to this compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies underscore the potential of isonicotinic acid derivatives in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Carrier-Mediated Uptake in Cancer Therapy
The carrier-mediated uptake of YM155 monobromide, a novel small-molecule survivin suppressant, into human solid tumor and lymphoma cells, highlights the importance of understanding the cellular transport mechanisms of isonicotinic acid derivatives. This research provides insight into how modifications to the isonicotinamide scaffold can influence drug distribution and efficacy in cancer treatment (Minematsu et al., 2009).
Novel Pyrazole, Isoxazole, and Benzodiazepine Derivatives
The synthesis and biological evaluation of new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety for antimicrobial and anti-inflammatory applications demonstrate the broad applicability of isonicotinic acid derivatives in medicinal chemistry. These compounds, developed using multi-component cyclo-condensation reactions, show promise in the treatment of various conditions (Kendre, Landge, & Bhusare, 2015).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18-8-12(7-16-18)17-14(19)11-4-5-15-13(6-11)20-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKZUMVXLDPDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

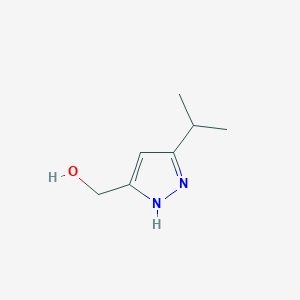


![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454887.png)
![methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2454890.png)
![N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2454893.png)
